![molecular formula C12H16F2N2O2S B262872 1-[(2,4-Difluorophenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B262872.png)
1-[(2,4-Difluorophenyl)sulfonyl]-4-ethylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,4-Difluorophenyl)sulfonyl]-4-ethylpiperazine, also known as DFSP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. DFSP is a piperazine derivative and belongs to the class of sulfonamide compounds. It has been studied extensively for its pharmacological properties and its potential use in the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of 1-[(2,4-Difluorophenyl)sulfonyl]-4-ethylpiperazine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at various stages.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2,4-Difluorophenyl)sulfonyl]-4-ethylpiperazine has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized using standard laboratory techniques. In addition, it exhibits a wide range of pharmacological properties and has potential applications in various fields of medicine. However, there are also some limitations to the use of this compound in lab experiments. It can be toxic at high concentrations and may require specialized equipment for handling and storage.
Zukünftige Richtungen
There are several future directions for research on 1-[(2,4-Difluorophenyl)sulfonyl]-4-ethylpiperazine. One area of interest is the development of more potent and selective this compound analogs for use in cancer therapy. Another area of interest is the investigation of the potential use of this compound in the treatment of viral infections, such as HIV and hepatitis C. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine, such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
This compound is a chemical compound with potential applications in medicinal chemistry. It exhibits a wide range of pharmacological properties and has been studied extensively for its potential use in cancer therapy and other areas of medicine. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of medicine.
Synthesemethoden
1-[(2,4-Difluorophenyl)sulfonyl]-4-ethylpiperazine can be synthesized using a variety of methods. One of the most common methods is the reaction of 2,4-difluoroaniline with piperazine and sulfur trioxide, followed by treatment with ethyl alcohol. Another method involves the reaction of 2,4-difluoroaniline with piperazine and chlorosulfonic acid, followed by treatment with sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
1-[(2,4-Difluorophenyl)sulfonyl]-4-ethylpiperazine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of pharmacological properties, including anti-inflammatory, antitumor, and antiviral activities. This compound has been shown to inhibit the growth of cancer cells and has been proposed as a potential treatment for various types of cancer, including breast, lung, and prostate cancer.
Eigenschaften
Molekularformel |
C12H16F2N2O2S |
|---|---|
Molekulargewicht |
290.33 g/mol |
IUPAC-Name |
1-(2,4-difluorophenyl)sulfonyl-4-ethylpiperazine |
InChI |
InChI=1S/C12H16F2N2O2S/c1-2-15-5-7-16(8-6-15)19(17,18)12-4-3-10(13)9-11(12)14/h3-4,9H,2,5-8H2,1H3 |
InChI-Schlüssel |
LKPBIDWEUULCRV-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)F)F |
Kanonische SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



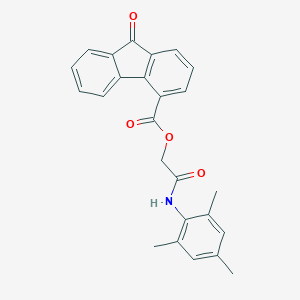

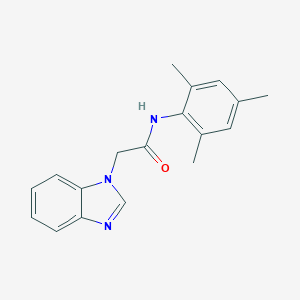

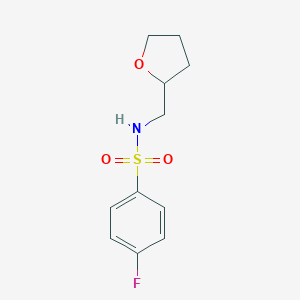


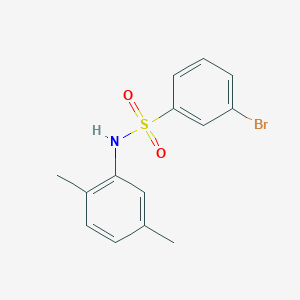


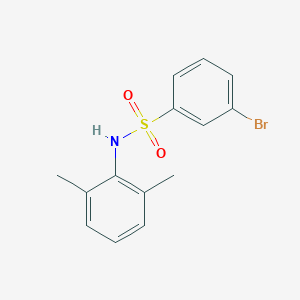


![2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B262839.png)